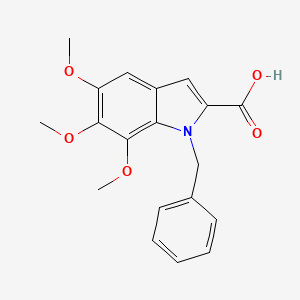

1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound is characterized by its benzyl group attached to the nitrogen atom and three methoxy groups at positions 5, 6, and 7 on the indole ring, along with a carboxylic acid group at position 2.

Preparation Methods

The synthesis of 1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using methods such as the Fischer indole synthesis or the Leimgruber-Batcho synthesis.

Introduction of Methoxy Groups: Methoxylation can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 4, using reagents like halogens or nitro compounds.

Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is particularly useful in developing novel indole derivatives that can have varied chemical properties and applications.

Biology

Research has shown that 1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid exhibits potential biological activities , including:

- Anticancer Properties : Studies indicate that this compound may inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in tumor growth.

- Antimicrobial Activity : The compound has been investigated for its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. It has shown promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : There is ongoing research into its ability to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Medicine

The medicinal applications of this compound are significant:

- Therapeutic Agent Development : Ongoing studies are exploring its potential as a therapeutic agent in treating diseases characterized by abnormal cell growth and proliferation. Research indicates that it may act on specific enzymes or receptors involved in these processes .

- Drug Discovery : As a lead compound in drug development, it is being evaluated for its efficacy against various diseases, including cancers and infections.

Industry

In industrial applications, this compound is utilized:

- As an Intermediate : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Development : The compound is also explored for its potential in developing new materials with unique properties due to its structural characteristics.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against A549 lung cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Research comparing various indole derivatives found that this compound had significant antimicrobial activity against resistant strains of bacteria and fungi .

- Inflammation Modulation : Another study indicated that the compound could reduce inflammatory markers in vitro, supporting its use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid can be compared with other similar indole derivatives, such as:

5,6,7-Trimethoxyindole-2-carboxylic acid: Lacks the benzyl group, which may result in different biological activities and chemical properties.

1-Benzylindole-2-carboxylic acid: Lacks the methoxy groups, which can affect its reactivity and interactions with biological targets.

1-Benzyl-5-methoxyindole-2-carboxylic acid: Contains fewer methoxy groups, potentially altering its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity.

Biological Activity

1-Benzyl-5,6,7-trimethoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Its unique structural features, including a benzyl group and three methoxy groups on the indole ring, suggest potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO5, with a molecular weight of 341.36 g/mol. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Indole Ring | Central structure with significant biological relevance |

| Methoxy Groups | Three methoxy groups at positions 5, 6, and 7 |

| Benzyl Group | Substituent at the nitrogen atom |

| Carboxylic Acid Group | Located at position 2 |

Anticancer Properties

Research indicates that compounds with indole frameworks exhibit various anticancer activities. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation by affecting key signaling pathways involved in cell growth.

This compound has been hypothesized to interact with specific molecular targets that regulate cell cycle progression and apoptosis. Preliminary docking studies suggest that this compound may inhibit enzymes associated with tumor growth, although direct experimental data are still needed to confirm these effects .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives is well-documented. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines and modulate immune responses. This compound may exert its effects by interacting with receptors involved in inflammation or by inhibiting enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives:

- Anticancer Activity : A study demonstrated that related compounds could induce apoptosis in cancer cell lines through caspase activation . Although specific data for this compound is not yet available, its structural similarity suggests it may exhibit comparable effects.

- Antimicrobial Screening : Research on structurally similar indoles indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria . Future studies should focus on isolating the effects of this compound.

- Inflammation Modulation : Indoles have been shown to reduce inflammation in animal models by downregulating inflammatory markers . Investigating this compound's effects on specific inflammatory pathways could yield valuable insights.

Properties

IUPAC Name |

1-benzyl-5,6,7-trimethoxyindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-23-15-10-13-9-14(19(21)22)20(11-12-7-5-4-6-8-12)16(13)18(25-3)17(15)24-2/h4-10H,11H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDBMUWRCXWNCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2CC3=CC=CC=C3)C(=O)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.